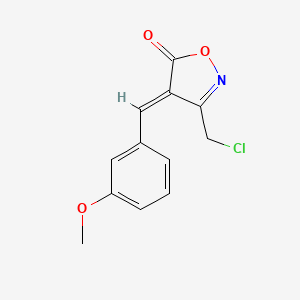

![molecular formula C10H6F3N3S B1326936 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol CAS No. 1142199-98-1](/img/structure/B1326936.png)

5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridine derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

Trifluoromethylpyridine contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis

Trifluoromethylpyridine derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación

Pharmacological Effects and Bioactivity

Anesthetic Interaction Studies : 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol derivatives have been studied for their interaction with anesthetics. One study found these compounds can exhibit either analeptic or deprimo action. The presence of fluorine in the structure tends to contribute to analeptic activity, while chlorine leads to stronger effects on sodium thiopental, an anesthetic agent (Aksyonova-Seliuk et al., 2016).

Antibacterial Properties : Some derivatives of this compound have shown promising antibacterial activity. A study synthesized and tested various 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, demonstrating their potential in combating bacterial infections (Ghattas et al., 2016).

Anticonvulsant Activity : In a study investigating microwave-assisted synthesis of 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives, some compounds, particularly those with a 4-pyridylmethylthio moiety, exhibited significant anticonvulsant activity in tests involving electroshock and pentylenetetrazole-induced seizures (Irannejad et al., 2014).

Antioxidant Evaluation : Novel phenothiazine-linked substituted benzylideneamino-1,2,4-triazole derivatives have been synthesized and found to demonstrate potent antioxidant activity. These compounds, particularly those with electron-releasing groups, were effective in various antioxidant assays (Maddila et al., 2015).

Industrial and Material Science Applications

Corrosion Inhibition : A study on 5-Phenyl-1H-1,2,4-triazole-3-thiol (5PTT) demonstrated its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid solutions. It was found to form an effective protective film on the steel surface, with an inhibition efficiency of 97.9% (Farsak, 2019).

Functionalization in Organic Synthesis : The functionalization of 1,2,4-triazines, such as the synthesis of boron-containing 1,2,4-triazines, has been explored. These studies provide insights into new possibilities for chemical modifications and applications in organic synthesis (Azev et al., 2004).

Structural Studies and Synthesis Techniques : Research on the crystal and molecular structure of related compounds like 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine has been conducted, contributing to a deeper understanding of their structural properties and synthesis methods (Mojzych et al., 2005).

Mecanismo De Acción

Target of Action

A structurally similar compound, 5-methyl-n-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine, has been reported to target dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme . This enzyme plays a crucial role in the de novo synthesis of pyrimidines in cells .

Mode of Action

Based on the structural similarity with the aforementioned compound, it might interact with its target enzyme, leading to changes in the cellular processes .

Biochemical Pathways

If it indeed targets dihydroorotate dehydrogenase, it could potentially affect the pyrimidine synthesis pathway . This could have downstream effects on DNA and RNA synthesis, as well as other cellular functions that rely on pyrimidines.

Result of Action

If it inhibits dihydroorotate dehydrogenase, it could potentially lead to a decrease in pyrimidine synthesis, affecting various cellular functions .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, modulating their activity and influencing cellular redox balance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, this compound has been reported to affect the expression of genes involved in apoptosis, cell cycle regulation, and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, it can bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and fatty acid metabolism. Additionally, it has been shown to affect the levels of key metabolites, such as ATP, NADH, and acetyl-CoA, thereby modulating cellular energy homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by ATP-binding cassette transporters and solute carrier transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall efficacy. For example, its localization to the mitochondria can enhance its ability to modulate mitochondrial function and oxidative stress responses .

Propiedades

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]-2H-1,2,4-triazine-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3S/c11-10(12,13)7-3-1-6(2-4-7)8-5-14-16-9(17)15-8/h1-5H,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBCCBNRFZFYJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=S)NN=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1326854.png)

![[{2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1326858.png)

![[[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326860.png)

![{(4-Methoxyphenyl)[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid](/img/structure/B1326864.png)

![[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326865.png)

![[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326867.png)

![((4-Methoxyphenyl){2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid](/img/structure/B1326868.png)

![[[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326873.png)

![[{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326876.png)

![[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326879.png)

![{(4-Methoxyphenyl)[2-(2-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1326881.png)

-amino]acetic acid](/img/structure/B1326884.png)